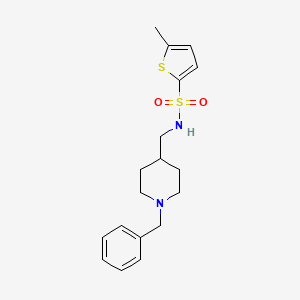

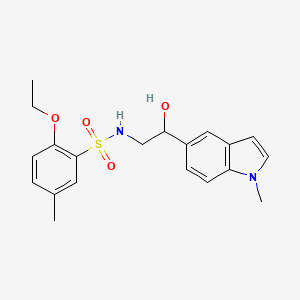

3-(2-chlorophenyl)-5-methyl-N-(2-phenoxyethoxy)-1,2-oxazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

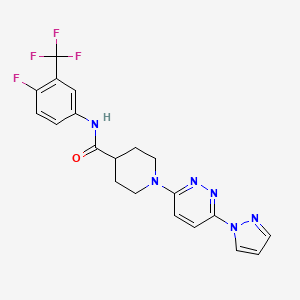

The compound 3-(2-chlorophenyl)-5-methyl-N-(2-phenoxyethoxy)-1,2-oxazole-4-carboxamide is a synthetic molecule that likely exhibits a complex structure with potential for various biological activities. While the specific papers provided do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, molecular structure, and potential applications, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions with careful consideration of reaction conditions to achieve high yields and purity. For instance, the synthesis of N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide required five steps starting from 4-chlorobenzenamine, with specific reaction conditions to achieve an 88% yield . Similarly, the synthesis of densely functionalized pyrazole derivatives involved specification and transamidation of ester-functionalized pyrazoles, highlighting the importance of selecting appropriate functional groups and reaction pathways .

Molecular Structure Analysis

The molecular structure of related compounds is characterized by the presence of intramolecular hydrogen bonds and specific conformations of the heterocyclic rings. For example, the structures of N-(2-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide are stabilized by extensive intramolecular hydrogen bonds, with the thiazine rings adopting half-chair conformations . These structural features are crucial for the biological activity and interaction with biological targets.

Chemical Reactions Analysis

The chemical reactivity of such compounds is influenced by the presence of functional groups and the overall molecular architecture. The synthesis of thiazole derivatives, for example, involved the reaction of carboxylic acid with substituted halo anilines, indicating the reactivity of the carboxylic acid moiety and the potential for further functionalization .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are determined by their molecular structure. While the papers provided do not directly discuss these properties, they do mention the characterization of synthesized compounds using spectral methods, which are essential for confirming the structure and purity of the compounds . The antimicrobial activity of some synthesized compounds also suggests their potential application in medicinal chemistry .

Applications De Recherche Scientifique

Environmental Impact and Degradation

Research has explored the environmental impact of chlorophenols, including 2-chlorophenol, which is structurally related to the compound of interest. Chlorophenols are known for their moderate toxic effects on mammalian and aquatic life, with potential considerable toxicity to fish upon long-term exposure. The persistence of these compounds in the environment can vary, becoming moderate to high depending on environmental conditions, most pronounced for 3-chlorophenol. Bioaccumulation is generally expected to be low. This suggests that compounds similar to 3-(2-chlorophenyl)-5-methyl-N-(2-phenoxyethoxy)-1,2-oxazole-4-carboxamide might exhibit similar environmental behaviors, stressing the importance of understanding their degradation and impact on aquatic environments (Krijgsheld & Gen, 1986).

Role in Organic Synthesis

The synthesis and transformation of oxazole derivatives, including the 1,2-oxazine and 1,2-benzoxazine compounds, have been extensively reviewed. These compounds can be synthesized through various methods, highlighting their importance in the field of organic chemistry for the production of chiral synthons and their general reactivity. This underscores the potential of this compound in contributing to the development of novel synthetic pathways and its applicability in creating complex organic molecules (Sainsbury, 1991).

Antimicrobial and Biocidal Applications

Studies on antimicrobial triclosan and its by-products have highlighted the broad-spectrum antibacterial efficacy of chlorinated phenols. Given the structural similarities, it is conceivable that this compound could possess antimicrobial properties. This opens avenues for its application in formulations aimed at inhibiting microbial growth, potentially serving as a safer alternative to conventional antimicrobials in various industries (Bedoux et al., 2012).

Environmental Remediation

The enzymatic degradation of organic pollutants highlights the potential for using enzymes in the presence of redox mediators to degrade recalcitrant compounds. Given the structural and chemical characteristics of this compound, research into its enzymatic breakdown could provide insights into effective remediation strategies for similar pollutants. Enzymatic treatment could offer a novel approach to mitigating the environmental impact of such compounds, emphasizing the importance of ongoing research in this area (Husain & Husain, 2007).

Mécanisme D'action

Oxadiazoles

This compound contains an oxadiazole ring, which is a five-membered ring containing two oxygen atoms and two nitrogen atoms. Oxadiazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer effects .

Phenols

The compound also contains phenol groups, which are aromatic rings with a hydroxyl group attached. Phenols are known for their antioxidant properties and are often used in the production of plastics and pharmaceuticals .

Propriétés

IUPAC Name |

3-(2-chlorophenyl)-5-methyl-N-(2-phenoxyethoxy)-1,2-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN2O4/c1-13-17(18(21-26-13)15-9-5-6-10-16(15)20)19(23)22-25-12-11-24-14-7-3-2-4-8-14/h2-10H,11-12H2,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDGCRUKNIKKSOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NOCCOC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

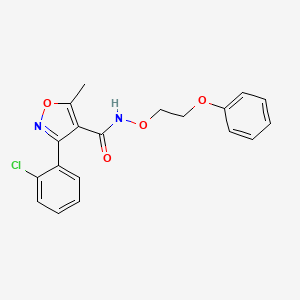

![2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2526939.png)

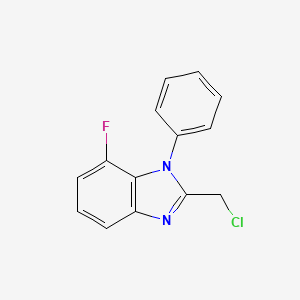

![N-(6-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2526943.png)

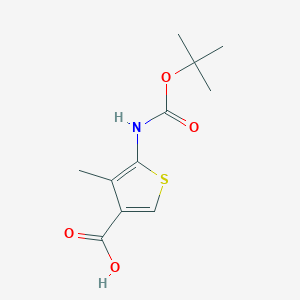

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2,2-dimethoxyethyl)oxalamide](/img/structure/B2526949.png)